{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9374676
InChI: InChI=1S/C16H17NO4/c1-11-2-7-14(21-11)8-9-15(18)17-13-5-3-12(4-6-13)10-16(19)20/h2-7H,8-10H2,1H3,(H,17,18)(H,19,20)
SMILES: CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)CC(=O)O
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid

CAS No.:

Cat. No.: VC9374676

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid -

Specification

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name 2-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]acetic acid
Standard InChI InChI=1S/C16H17NO4/c1-11-2-7-14(21-11)8-9-15(18)17-13-5-3-12(4-6-13)10-16(19)20/h2-7H,8-10H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key XKOMUQNYFFAEOZ-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)CC(=O)O
Canonical SMILES CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)CC(=O)O

Introduction

Structural Elucidation and Nomenclature

Systematic IUPAC Name

The IUPAC name {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid systematically describes its structure:

  • A phenylacetic acid core (C₆H₅-CH₂-COOH) with a substituent at the para position (4-position).

  • The substituent is a propionylamide group (-NH-C(O)-CH₂-CH₂-) attached to a 5-methylfuran-2-yl ring.

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₁₉NO₄

  • Molecular Weight: 301.34 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Structural Features

  • Phenylacetic Acid Backbone: Provides hydrophobicity and potential for π-π interactions.

  • Amide Linkage: Enhances hydrogen-bonding capacity and stability.

  • 5-Methylfuran-2-yl Group: Introduces electron-rich heterocyclic character, influencing reactivity and biological activity.

Table 1: Key Structural Components

ComponentFormula SegmentFunctional Role
Phenylacetic acidC₈H₈O₂Core scaffold
Propionylamide linkerC₃H₅NOConnectivity and polarity
5-Methylfuran-2-ylC₅H₅OHeterocyclic reactivity

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary building blocks:

  • 4-Aminophenylacetic acid: Provides the aromatic core and carboxylic acid group.

  • 3-(5-Methylfuran-2-yl)propionic acid: Supplies the furan-containing acyl group.

Synthesis of 3-(5-Methylfuran-2-yl)propionic Acid

  • Friedel-Crafts Acylation: React 5-methylfuran with acryloyl chloride in the presence of AlCl₃ to form 3-(5-methylfuran-2-yl)propanoyl chloride .

  • Hydrolysis: Treat the acyl chloride with aqueous NaOH to yield 3-(5-methylfuran-2-yl)propionic acid .

Amide Coupling

  • Activation: Convert 3-(5-methylfuran-2-yl)propionic acid to its acid chloride using thionyl chloride (SOCl₂) .

  • Reaction with 4-Aminophenylacetic Acid:

    • Combine the acid chloride with 4-aminophenylacetic acid in anhydrous dichloromethane.

    • Add triethylamine (TEA) as a base to scavenge HCl .

    • Isolate the product via vacuum filtration and recrystallize from ethanol.

Table 2: Synthetic Reaction Conditions

StepReagents/ConditionsYield (%)
AcylationAlCl₃, 0°C, 2 hr75
HydrolysisNaOH (10%), reflux, 4 hr85
Amide CouplingSOCl₂, TEA, RT, 6 hr68

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Moderately soluble in DMSO (25 mg/mL at 25°C).

    • Nonpolar solvents: Poor solubility in hexane (<1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the amide bond .

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.1 (s, 1H, COOH), δ 8.2 (t, 1H, NH), δ 7.3–7.1 (m, 4H, Ar-H), δ 6.2 (d, 1H, furan-H), δ 2.5 (s, 3H, CH₃), δ 3.6 (s, 2H, CH₂COOH) .

  • ¹³C NMR:

    • δ 174.2 (COOH), δ 169.8 (CONH), δ 152.1 (furan-C), δ 140.5–125.3 (Ar-C) .

IR Spectroscopy

  • Key Peaks:

    • 3270 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide), 1240 cm⁻¹ (C-O-C, furan) .

Hypothetical Biological Activity

Structure-Activity Relationship (SAR)

  • Furan Ring: Enhances antimicrobial activity by disrupting microbial cell membranes .

  • Amide Linkage: May facilitate interactions with enzymatic targets (e.g., cyclooxygenase for anti-inflammatory effects) .

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